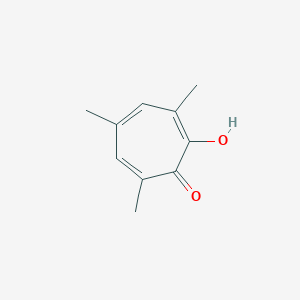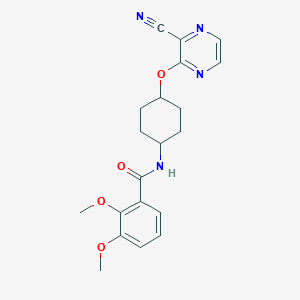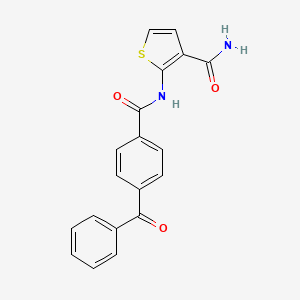
2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one is a chemical compound with the CAS Number: 2885-58-7 . It has a molecular weight of 164.2 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-hydroxy-3,5,7-trimethyl-2,4,6-cycloheptatrien-1-one . The InChI code is 1S/C10H12O2/c1-6-4-7(2)9(11)10(12)8(3)5-6/h4-5,7H,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 164.2 .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Cyclization
Hydroxydeca-3,7,9-triene-2-one, a related compound, undergoes palladium-catalyzed intramolecular cyclization to produce cyclohexanone and cycloheptenone derivatives. This indicates a potential application in creating complex organic structures (Goddard et al., 1995).
Crystallography and Polymorphs
A study on 2-hydroxy-5-nitrocyclohepta-2,4,6-trien-1-one (a compound structurally related to 2-Hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one) revealed its ability to form different polymorphs, offering insights into crystal structure variations and potential applications in materials science (Lyczko & Lyczko, 2014).
Biocatalytic Reduction and Chemical Oxidation
The biocatalytic reduction of 2-Hydroxy-2,6,6-trimethylcyclohexanone, a related compound, has been studied, indicating the potential for enzymatic methods in synthesizing complex molecules (Negi et al., 1993).
Claisen Rearrangements
2-Allyloxy-3,5,7-trimethyltropolone, a related compound, undergoes Claisen rearrangements, suggesting applications in organic synthesis and structural transformation of cyclic compounds (Harrison et al., 1971).
Lewis Acids in Alumatranes
Research on alumatranes, which are related to this compound, suggests potential applications as Lewis acids in various chemical reactions (Su et al., 2006).
Propiedades
IUPAC Name |
2-hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)9(11)10(12)8(3)5-6/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUSIYDCCGZREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)C(=C1)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2680606.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)

![(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2680620.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2680624.png)
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2680625.png)
